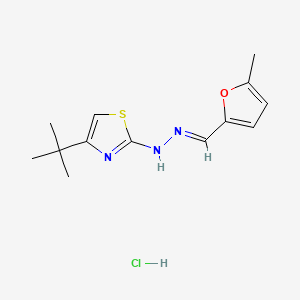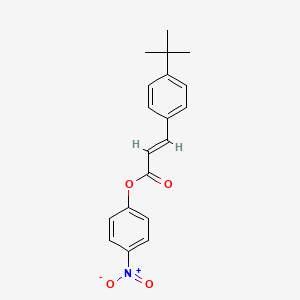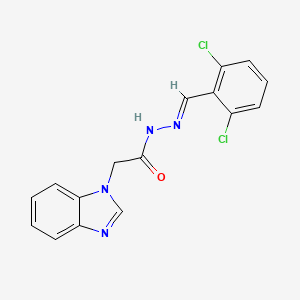
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride, also known as MTFBTHH, is a chemical compound that has been widely used in scientific research. MTFBTHH is a type of hydrazone, which is a class of organic compounds that contain a nitrogen-nitrogen double bond. This compound has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
作用机制
The mechanism of action of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride is not well understood, but it is believed to be related to its ability to chelate metal ions. This compound has been shown to bind to metal ions such as copper, zinc, and iron, which are essential for various biological processes. By binding to these metal ions, this compound may interfere with the activity of enzymes and other proteins that require these metals for their function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant and anti-inflammatory properties, which may be related to its ability to chelate metal ions. In vivo studies have shown that this compound can reduce oxidative stress and inflammation in animal models of various diseases, including cancer and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride is its ability to chelate metal ions, which makes it a useful tool for the determination of trace amounts of metals in various samples. Another advantage is its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride. One area of research is the development of new diagnostic tools for various diseases based on the ability of this compound to bind to metal ions. Another area of research is the development of new therapies for diseases such as cancer and Alzheimer's disease based on the antioxidant and anti-inflammatory properties of this compound. Additionally, further studies are needed to determine the potential toxicity of this compound and its suitability for use in various applications.
合成方法
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride can be synthesized through a simple reaction between 5-methyl-2-furaldehyde and 4-tert-butyl-1,3-thiazol-2-ylhydrazine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is then purified through recrystallization.
科学研究应用
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been extensively studied for its potential applications in various scientific fields. In biology, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In chemistry, this compound has been used as a reagent for the determination of trace amounts of metals in various samples. In medicine, this compound has been studied for its potential use as a diagnostic tool for certain diseases.
属性
IUPAC Name |
4-tert-butyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.ClH/c1-9-5-6-10(17-9)7-14-16-12-15-11(8-18-12)13(2,3)4;/h5-8H,1-4H3,(H,15,16);1H/b14-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLBHOZUWAOZOA-FJUODKGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC2=NC(=CS2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC2=NC(=CS2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)

![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)


![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)

![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)

